Absence of Peer-Reviewed Biological Activity Data for Procurement Decision-Making
No primary research article, public database entry (ChEMBL, PubChem BioAssay, BindingDB), or patent biological example has been identified that reports a quantitative activity measurement (e.g., IC50, Ki, EC50, or % inhibition) for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide. A close structural comparator from the same chemotype, N-[(1-Aminoisoquinolin-6-yl)methyl]-5-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide (US10221161, Example 76), demonstrates a plasma kallikrein IC50 of 242 nM [1]. However, this comparator differs at the amide terminus and cannot be used to infer the target compound's potency, selectivity, or mechanism of action [2].
| Evidence Dimension | Plasma kallikrein inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-[(1-Aminoisoquinolin-6-yl)methyl]-5-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide (IC50 = 242 nM, plasma kallikrein) |
| Quantified Difference | Not calculable (target compound lacks data) |
| Conditions | In vitro enzyme inhibition assay (standard published methods, see Johansen et al., Int. J. Tiss. Reac. 1986) |
Why This Matters
Without quantitative target engagement data, the compound cannot be prioritized for any biological application over analogs with known activity profiles, making it a high-risk procurement choice for discovery programs.
- [1] BindingDB. BDBM359694: Plasma kallikrein IC50 = 242 nM for US10221161 Example 76. Accessed 2026. View Source
- [2] Kalvista Pharmaceuticals Ltd. US Patent US10221161B2. Full scope of exemplified amides; target compound not specifically exemplified with biological data. Published 2019-03-05. View Source
